

# Catalytic Enantioselective Nitroso-Diels-Alder Reactions with Acyclic Dienes: Application Notes and Protocols

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## Compound of Interest

Compound Name: *2-Nitrosopyridine*

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The catalytic enantioselective nitroso-Diels-Alder reaction has emerged as a powerful transformation in organic synthesis, providing a direct route to chiral 3,6-dihydro-1,2-oxazines. These heterocyclic scaffolds are valuable precursors to a wide array of synthetically useful building blocks, including 1,4-amino alcohols and various alkaloids. The asymmetric variant of this reaction, when applied to acyclic dienes, offers a unique opportunity to construct complex stereochemical arrays from simple, readily available starting materials.

This document provides detailed application notes and experimental protocols for conducting catalytic enantioselective nitroso-Diels-Alder reactions with various acyclic dienes. The protocols are based on leading methodologies in the field, employing both metal-based and organocatalytic systems to achieve high yields and enantioselectivities.

## Data Presentation

The following table summarizes the quantitative data for selected catalytic enantioselective nitroso-Diels-Alder reactions with acyclic dienes, offering a comparative overview of different catalytic systems and substrates.

Entry	Diene	Nitros o Dieno phile	Catal yst (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	ee (%)	Refer ence
1	(E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene	2-Nitroso-4-((S)-SEGP)-HOS (5)	[Cu(C <sub>6</sub> H <sub>5</sub> CH <sub>3</sub> ) <sub>2</sub> ]PF <sub>6</sub>	CH <sub>2</sub> Cl <sub>2</sub>	-78 to -20	5	85	96	[1]
2	(E)-1-(Triisopropylsilyloxy)-1,3-butadiene	2-Nitroso-4-((S)-SEGP)-HOS (5)	[Cu(C <sub>6</sub> H <sub>5</sub> CH <sub>3</sub> ) <sub>2</sub> ]PF <sub>6</sub>	CH <sub>2</sub> Cl <sub>2</sub>	-78 to -20	5	92	>99	[1]
3	(E)-1-(Triethylsilyloxy)-2-methyl-1,3-butadiene	2-Nitroso-4-((S)-SEGP)-HOS (5)	[Cu(C <sub>6</sub> H <sub>5</sub> CH <sub>3</sub> ) <sub>2</sub> ]PF <sub>6</sub>	CH <sub>2</sub> Cl <sub>2</sub>	-78 to -20	5	88	98	[1]
4	Isoprene	Nitroso-2-phenylbenzene (20)	(R)-TRIP	Toluene	-40	24	75	88	[2]
5	2,3-Dimethyl-1,3-butadiene	Nitroso-2-phenylbenzene (20)	(R)-TRIP	Toluene	-20	12	82	91	[2]

butadi  
ene

	(E)-		(R)-3,3						
	Buta-		'-						
6	1,3- dienyl-	Nitros obenz	(CF <sub>3</sub> ) <sub>2</sub> BINOL	-	Toluene	-40	12	95	97
	1-	ene							[3]
	carba		-PA						
	mate		(10)						
	(E)-		(R)-3,3						
7	Penta-	4-	'-						
	1,3- dienyl-	Chloro nitroso	(CF <sub>3</sub> ) <sub>2</sub> BINOL	-	Toluene	-40	12	92	96
	1-	benze							[3]
	carba	ne	-PA						
	mate		(10)						

## Experimental Protocols

### Copper-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction of Acyclic 2-Silyloxy-1,3-Dienes

This protocol is adapted from the work of Yamamoto and coworkers and is effective for the reaction of various 2-silyloxy-1,3-dienes with **2-nitrosopyridine**.[\[1\]](#)

#### Materials:

- [Cu(CH<sub>3</sub>CN)<sub>4</sub>]PF<sub>6</sub>
- (S)-SEGPHOS
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Acyclic 2-silyloxy-1,3-diene
- **2-Nitrosopyridine**

- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere,  $[\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6$  (5.0 mol%) and (S)-SEGPHOS (5.5 mol%) are dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$  (1.0 mL). The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.
- Reaction Setup: The catalyst solution is cooled to -78 °C (acetone/dry ice bath). A solution of the acyclic 2-silyloxy-1,3-diene (1.0 equiv) in anhydrous  $\text{CH}_2\text{Cl}_2$  (1.0 mL) is added dropwise.
- Addition of Dienophile: A solution of **2-nitrosopyridine** (1.2 equiv) in anhydrous  $\text{CH}_2\text{Cl}_2$  (1.0 mL) is then added dropwise to the reaction mixture at -78 °C.
- Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to -20 °C over a period of 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction is quenched by the addition of saturated aqueous  $\text{NaHCO}_3$  solution (5 mL). The mixture is extracted with  $\text{CH}_2\text{Cl}_2$  (3 x 10 mL). The combined organic layers are dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 3,6-dihydro-1,2-oxazine adduct.
- Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

## Chiral Phosphoric Acid-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction of Acyclic 1,3-Diene-1-carbamates

This organocatalytic protocol, developed by Pous and coworkers, is suitable for the reaction of acyclic 1,3-diene-1-carbamates with nitrosoarenes.[\[3\]](#)

#### Materials:

- (R)-3,3'-(CF<sub>3</sub>)<sub>2</sub>-BINOL-derived phosphoric acid (TRIP)
- Anhydrous toluene
- Acyclic 1,3-diene-1-carbamate
- Nitrosoarene
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

#### Procedure:

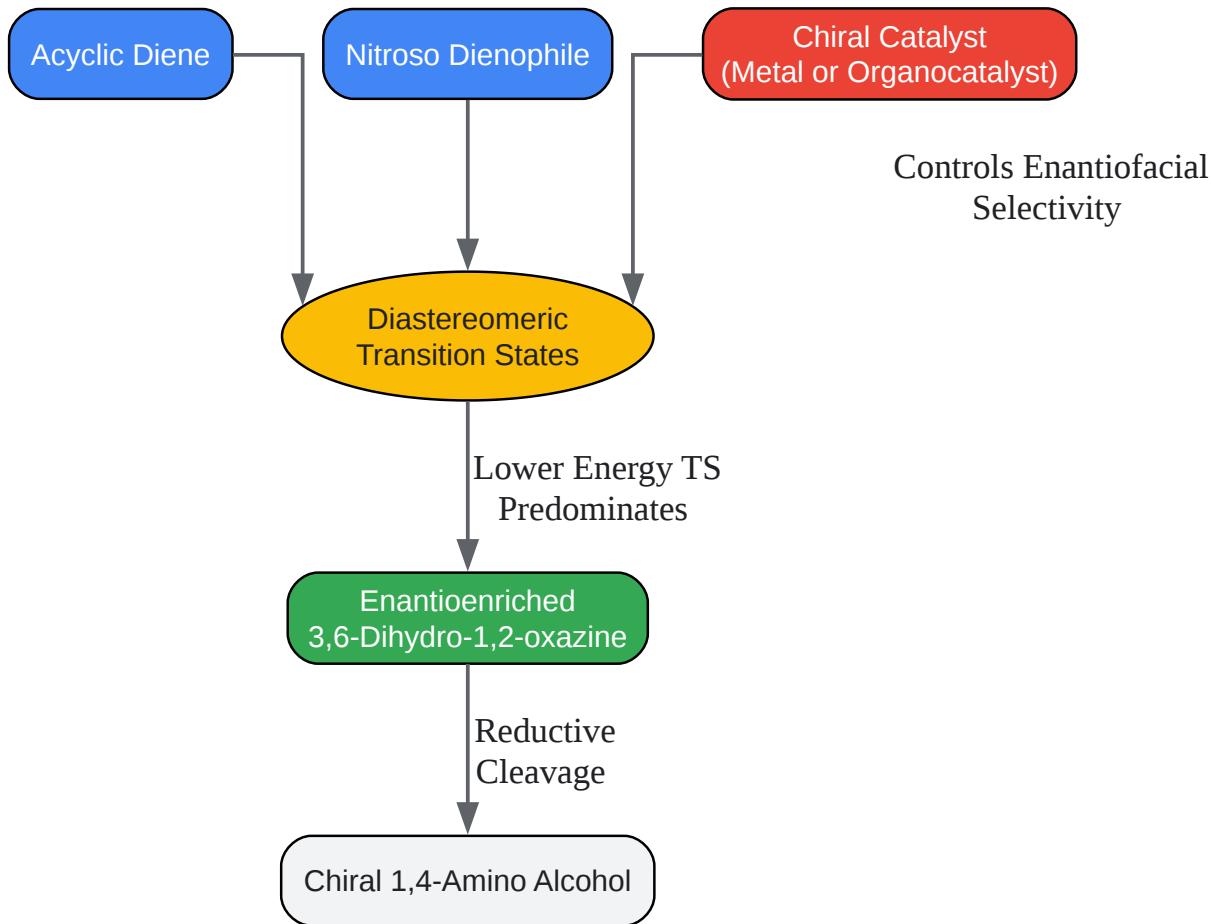
- Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere are added the (R)-3,3'-(CF<sub>3</sub>)<sub>2</sub>-BINOL-derived phosphoric acid catalyst (10 mol%) and anhydrous toluene (2.0 mL). The solution is cooled to the desired reaction temperature (e.g., -40 °C).
- Addition of Reactants: The acyclic 1,3-diene-1-carbamate (1.0 equiv) is added to the catalyst solution, followed by the addition of the nitrosoarene (1.2 equiv).
- Reaction Progression: The reaction mixture is stirred at the specified temperature for the indicated time (typically 12-24 hours). The reaction progress is monitored by TLC.
- Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is directly purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 3,6-dihydro-1,2-oxazine product.
- Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

## Visualizations



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Caption: General experimental workflow for catalytic enantioselective nitroso-Diels-Alder reactions.



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Caption: Logical relationship in catalytic enantioselective nitroso-Diels-Alder reactions.

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